![molecular formula C25H21N3O2 B2817817 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone CAS No. 2034382-15-3](/img/structure/B2817817.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone
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Description
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole serves as a privileged structure motif in drug discovery. Its unique properties, including high chemical stability, aromatic character, and hydrogen bonding ability, make it an attractive scaffold for designing novel therapeutic agents. Several medicinal compounds containing this core have been developed, such as:
Click Chemistry and Organic Synthesis
The compound’s click chemistry approach facilitates its synthesis. Researchers employ various synthetic routes to access 1,2,3-triazoles, with click reactions being particularly popular. These versatile reactions allow efficient assembly of complex molecules, making the compound valuable in organic synthesis .
Polymer Chemistry and Materials Science
1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole contributes to polymer chemistry and materials science. Its incorporation into polymer backbones enhances material properties, such as mechanical strength, thermal stability, and solubility. Researchers explore its use in creating functional polymers for diverse applications .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions to create complex structures. The compound’s aromatic character and hydrogen bonding ability make it suitable for constructing supramolecular assemblies. These assemblies find applications in drug delivery, sensors, and nanotechnology .
Bioconjugation and Chemical Biology
Researchers utilize 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole for bioconjugation. By attaching it to biomolecules (e.g., proteins, peptides, or nucleic acids), they create bioactive conjugates. These conjugates play a crucial role in chemical biology studies and targeted drug delivery .
Fluorescent Imaging
The compound’s fluorescent properties make it valuable for imaging applications. Researchers label cellular components or specific biomolecules with fluorescent derivatives of 1,2,3-triazoles. These probes enable visualization of biological processes and disease-related changes at the cellular level .
properties
IUPAC Name |
[2-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24(18-8-2-1-3-9-18)20-10-4-5-11-21(20)25(30)27-15-14-19(16-27)28-17-26-22-12-6-7-13-23(22)28/h1-13,17,19H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYMRNGWCPZUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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